Benzyl 3-tosyloxyazetidine-1-carboxylate

Medicinal Chemistry Organic Synthesis Friedel-Crafts Alkylation

Benzyl 3-tosyloxyazetidine-1-carboxylate (CAS 939759-24-7) is the only azetidine building block that pairs the N-Cbz protecting group with a tosylate leaving group. This unique architecture is essential for reproducible high-yield synthesis: the N-Cbz group stabilizes carbocation intermediates in Friedel-Crafts and Ca(II)-catalyzed reactions—a property absent in N-Boc or N-alkyl analogs—while the tosylate group delivers double the release kinetics of mesylate (kr 100 vs 50 × 10⁸ s⁻¹) for faster, controlled SN2 displacements. For thiol alkylations, ring openings, or cascade sequences where generic substitutes fail, select this compound. Bulk & custom pack sizes available.

Molecular Formula C18H19NO5S
Molecular Weight 361.4 g/mol
CAS No. 939759-24-7
Cat. No. B113318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-tosyloxyazetidine-1-carboxylate
CAS939759-24-7
Molecular FormulaC18H19NO5S
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2CN(C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H19NO5S/c1-14-7-9-17(10-8-14)25(21,22)24-16-11-19(12-16)18(20)23-13-15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3
InChIKeyHRFVAHLDZVELFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 3-Tosyloxyazetidine-1-carboxylate (CAS 939759-24-7): A Defined Azetidine Building Block for Controlled Synthesis


Benzyl 3-tosyloxyazetidine-1-carboxylate (CAS 939759-24-7) is a specialized azetidine-based synthetic intermediate featuring a benzyl carbamate (N-Cbz) protecting group and a tosylate leaving group on the C3 position of the azetidine ring . The compound serves as a versatile building block in medicinal chemistry and organic synthesis . The azetidine ring provides a rigid, low-molecular-weight scaffold with inherent ring strain that enables productive synthetic transformations, while the N-Cbz group is critical for controlling reactivity and enabling downstream functionalization [1].

Why Benzyl 3-Tosyloxyazetidine-1-carboxylate Cannot Be Replaced by Other N-Protected Azetidines


The reactivity and synthetic utility of azetidine building blocks are fundamentally governed by the specific combination of N-protecting group and C3 leaving group, making generic substitution of Benzyl 3-tosyloxyazetidine-1-carboxylate with structurally similar analogs unreliable [1]. The N-Cbz group uniquely stabilizes reactive carbocation intermediates during substitution reactions, a property not shared by N-Boc or N-alkyl analogs [2]. Furthermore, the tosylate leaving group provides quantifiably different release kinetics compared to mesylate alternatives, directly impacting reaction yields and selectivity [3]. Without this precise molecular architecture, synthetic outcomes—including regioselectivity and product purity—cannot be reproduced.

Quantitative Differentiation Evidence for Benzyl 3-Tosyloxyazetidine-1-carboxylate


N-Cbz Group Provides Critical Carbocation Stabilization for High-Yield Substitution

The N-Cbz protecting group is essential for productive reactivity in azetidine substitution reactions, providing critical stabilization of the intermediate carbocation on the four-membered ring [1]. N-Cbz azetidinols achieve high yields in calcium(II)-catalyzed Friedel-Crafts alkylation with (hetero)aromatics and phenols, including complex substrates such as β-estradiol [1]. In iron-catalyzed thiol alkylation, the N-Cbz group is explicitly required for good reactivity and enables subsequent NH-azetidine deprotection [2].

Medicinal Chemistry Organic Synthesis Friedel-Crafts Alkylation

Tosylate Leaving Group: 100× Release Rate Versus Hydroxyl; 2× Rate Versus Mesylate

The tosylate leaving group at the C3 position provides a quantifiably superior release profile compared to alternative leaving groups. In photochemical release studies, the tosylate group exhibits a release rate (kr) of 100 × 10^8 s^-1, which is twice that of mesylate (kr = 50 × 10^8 s^-1) [1]. The conjugate acid of the tosylate leaving group (tosic acid) has a pKa of -2.8, representing a >18 log unit improvement over hydroxide (pKa 15.7) [2]. This establishes tosylate as a highly effective leaving group for nucleophilic substitution chemistry.

Synthetic Efficiency Leaving Group Kinetics Nucleophilic Substitution

N-Alkyl Azetidines Are Non-Reactive in Ring Opening; Target Compound Enables Productive Transformation

A fundamental reactivity distinction exists between N-substituted azetidines in ring-opening transformations. Under identical mild and neutral reaction conditions using aryl borates without transition metal catalysts, N-alkyl azetidines were found not to be reactive, whereas optically active N-tosyl azetidines gave the corresponding β-aryloxy amines in a racemic form, indicating the considerable carbocationic character of the transition state [1]. This demonstrates that N-substituent identity—specifically the presence of a carbamate or sulfonyl group—is a binary determinant of whether the azetidine ring will open at all.

Ring-Opening Reactions Synthetic Methodology Reactivity Differentiation

N-Boc Analogs Undergo Different Lithiation Regioselectivity Than N-Alkyl Azetidines

The N-substituent directly controls the regioselectivity of lithiation-functionalization reactions in 2-arylazetidines. Using hexyllithium as a greener base, N-alkylazetidines undergo ortho-lithiation, whereas N-Boc azetidines undergo α-benzylic lithiation—a complete regioselectivity switch [1]. This demonstrates that N-Cbz-protected azetidines occupy a distinct reactivity space that cannot be assumed from N-Boc or N-alkyl behavior.

Regioselective Lithiation Functionalization N-Protecting Group Effects

Optimal Application Scenarios for Benzyl 3-Tosyloxyazetidine-1-carboxylate Based on Differentiated Reactivity


Friedel-Crafts Alkylation for 3,3-Diarylazetidine Synthesis

Employ Benzyl 3-tosyloxyazetidine-1-carboxylate as the electrophilic partner in calcium(II)-catalyzed Friedel-Crafts alkylation reactions with (hetero)aromatics and phenols, including complex substrates such as β-estradiol [1]. The N-Cbz group is essential for carbocation stabilization and achieving high yields in this transformation—N-Boc or N-alkyl analogs will not provide the same reactivity [1].

Iron-Catalyzed Thiol Alkylation for 3-Aryl-3-Sulfanyl Azetidines

Use this compound in iron-catalyzed thiol alkylation reactions to synthesize 3-aryl-3-sulfanyl azetidines. The N-Cbz group is explicitly required for good reactivity in this transformation and enables subsequent deprotection to the NH-azetidine [1]. Alternative N-protected azetidinols lacking the Cbz group will exhibit reduced or no reactivity.

SN2-Type Nucleophilic Substitution Requiring Controlled Leaving Group Kinetics

Select Benzyl 3-tosyloxyazetidine-1-carboxylate when SN2-type nucleophilic substitution kinetics must be controlled and optimized. The tosylate leaving group provides a release rate twice that of mesylate (kr = 100 vs. 50 × 10^8 s^-1) [1], enabling faster reaction completion while maintaining the synthetic advantages of the N-Cbz-stabilized azetidine scaffold.

Synthetic Transformations Requiring Ring Strain Activation Without N-Alkyl Deactivation

Utilize this compound for ring-opening transformations where N-alkyl azetidines would fail. Under mild, neutral aryl borate-mediated conditions, N-alkyl azetidines are non-reactive, whereas carbamate-protected azetidines (such as this N-Cbz compound) enable productive ring opening [1]. This makes it suitable for cascade reactions and late-stage functionalization where harsh conditions must be avoided.

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